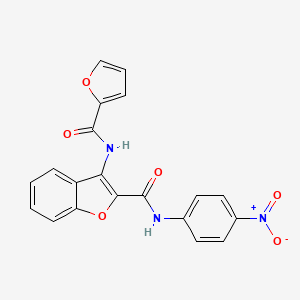

3-(furan-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(furan-2-carbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O6/c24-19(16-6-3-11-28-16)22-17-14-4-1-2-5-15(14)29-18(17)20(25)21-12-7-9-13(10-8-12)23(26)27/h1-11H,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNJRAASAUSJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Furan-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C18H15N3O4

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both furan and nitrophenyl moieties allows for diverse interactions, which can lead to inhibition or modulation of specific biological pathways.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For example, derivatives of benzofuran have been reported to scavenge free radicals and inhibit lipid peroxidation in vitro, suggesting that the target compound may exhibit similar activities .

- Neuroprotective Effects : Studies on related benzofuran derivatives have demonstrated neuroprotective effects against excitotoxic neuronal damage. For instance, a study indicated that certain benzofuran derivatives provided protection against NMDA-induced excitotoxicity, highlighting the potential for neuroprotective applications .

- Anticancer Potential : Preliminary studies suggest that compounds with furan and benzofuran structures may possess anticancer properties. Research on related compounds has shown that they can induce apoptosis in cancer cells, although specific studies on the target compound are still needed to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are some notable findings:

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound's structure affect its biological activity. For example:

- Nitrophenyl Group : The presence of a nitro group has been associated with enhanced reactivity and potential interactions with biological targets.

- Furan Moiety : The furan ring contributes to the compound's ability to act as a radical scavenger.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs.

- Bromine Substitution : The brominated analog () exhibits increased molecular weight and lipophilicity, which may enhance membrane permeability and DNA interaction, as seen in G-quadruplex-targeting agents .

- Positional Isomerism : The 2-nitrophenyl derivative () shows reduced steric hindrance but weaker intramolecular interactions compared to the 4-nitrophenyl isomer, impacting conformational stability .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.